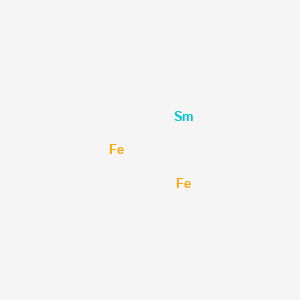

Iron;samarium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Iron-samarium compounds are a class of materials that combine the properties of iron and samarium, a rare-earth element. These compounds are known for their unique magnetic properties, making them valuable in various industrial and scientific applications. Samarium, with the atomic number 62, belongs to the lanthanide series and is classified as a rare-earth metal. Iron, on the other hand, is a transition metal with the atomic number 26. When combined, these elements form compounds that exhibit high magnetocrystalline anisotropy and significant magnetic strength .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of iron-samarium compounds typically involves high-temperature solid-state reactions. One common method is the reduction of samarium oxide (Sm₂O₃) with iron in a hydrogen atmosphere at elevated temperatures. Another approach involves the direct combination of samarium and iron powders, followed by annealing at high temperatures to form the desired compound .

Industrial Production Methods: Industrial production of iron-samarium compounds, particularly samarium-cobalt magnets, involves melting samarium and iron with other elements like cobalt. The molten mixture is then rapidly cooled to form a solid solution, which is subsequently annealed to achieve the desired magnetic properties.

Analyse Chemischer Reaktionen

Types of Reactions: Iron-samarium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, samarium can react with halogens to form samarium halides, while iron can participate in redox reactions with various oxidizing and reducing agents .

Common Reagents and Conditions: Common reagents used in reactions involving iron-samarium compounds include halogens (e.g., chlorine, bromine), hydrogen, and various acids. These reactions typically occur under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions .

Major Products Formed: The major products formed from reactions involving iron-samarium compounds include samarium halides, iron oxides, and various intermetallic compounds. These products are often used as precursors for further chemical synthesis or as functional materials in various applications .

Wissenschaftliche Forschungsanwendungen

Iron-samarium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various organic reactions, including reductions and cyclizations. In biology and medicine, samarium-based compounds are explored for their potential in bio-imaging and cancer treatment due to their unique optical and magnetic properties . In industry, iron-samarium compounds are essential components of high-performance permanent magnets used in electric motors, wind turbines, and other applications requiring strong magnetic fields .

Wirkmechanismus

The mechanism of action of iron-samarium compounds is primarily related to their magnetic properties. Samarium, in its +3 oxidation state, contributes to the high magnetocrystalline anisotropy, while iron provides the necessary magnetic strength. The combination of these elements results in compounds with exceptional magnetic performance. The molecular targets and pathways involved in their action include the alignment of magnetic domains and the stabilization of magnetic moments .

Vergleich Mit ähnlichen Verbindungen

Iron-samarium compounds can be compared with other rare-earth-transition metal compounds, such as neodymium-iron-boron (Nd₂Fe₁₄B) and samarium-cobalt (SmCo₅). While neodymium-iron-boron magnets are known for their high magnetic strength, they are less stable at high temperatures compared to samarium-cobalt magnets. Iron-samarium compounds, particularly samarium-iron-nitrogen (Sm₂Fe₁₇N₃), offer a balance between magnetic strength and thermal stability, making them suitable for applications requiring both properties .

List of Similar Compounds:- Neodymium-iron-boron (Nd₂Fe₁₄B)

- Samarium-cobalt (SmCo₅)

- Samarium-iron-nitrogen (Sm₂Fe₁₇N₃)

- Samarium-iron-tantalate (SmFe₀.₅Ta₁.₅O₆)

Eigenschaften

CAS-Nummer |

12023-36-8 |

|---|---|

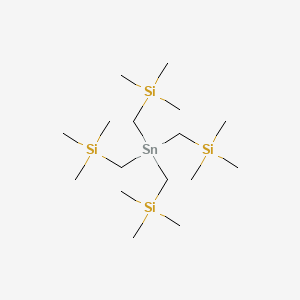

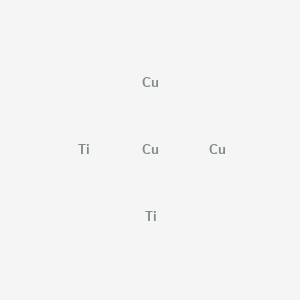

Molekularformel |

Fe2Sm |

Molekulargewicht |

262.1 g/mol |

IUPAC-Name |

iron;samarium |

InChI |

InChI=1S/2Fe.Sm |

InChI-Schlüssel |

AVEZYUUHOQACRW-UHFFFAOYSA-N |

Kanonische SMILES |

[Fe].[Fe].[Sm] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)